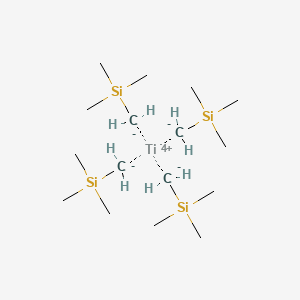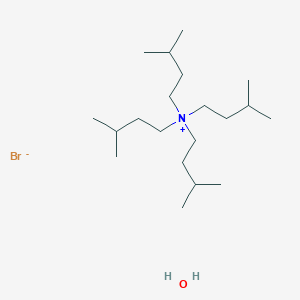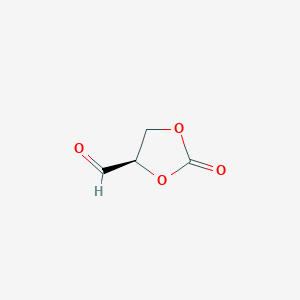
3,3,4,4-Tetramethoxy-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetramethoxy-1,2-dioxetane is a heterocyclic organic compound belonging to the class of dioxetanes. Dioxetanes are four-membered ring peroxides containing two adjacent oxygen atoms and two adjacent carbon atoms. These compounds are known for their chemiluminescent properties, which means they emit light when they undergo chemical reactions .
准备方法
The synthesis of 3,3,4,4-Tetramethoxy-1,2-dioxetane typically involves cycloaddition reactions at low temperatures. One common method is the reaction of appropriate methoxy-substituted alkenes with singlet oxygen or other peroxides in the presence of a catalyst such as silver(I) oxide . The reaction conditions often require low temperatures to stabilize the intermediate and prevent premature decomposition .
化学反应分析
3,3,4,4-Tetramethoxy-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This compound decomposes thermally to produce carbonyl compounds, often emitting light in the process.
Oxidation: It can be oxidized to form various oxidized products, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include singlet oxygen, peroxides, and various catalysts. The major products formed from these reactions are typically carbonyl compounds and substituted derivatives .
科学研究应用
3,3,4,4-Tetramethoxy-1,2-dioxetane has several scientific research applications:
Chemiluminescence: It is used in chemiluminescent assays for detecting low concentrations of biological molecules
Biological Studies: Its ability to generate excited states makes it useful in studying biological processes that involve light emission.
Environmental Monitoring: It is used in detecting pollutants due to its sensitive light-emitting properties.
Clinical Diagnostics: It is employed in various diagnostic assays to detect specific enzymes and other biomarkers.
作用机制
The mechanism by which 3,3,4,4-Tetramethoxy-1,2-dioxetane exerts its effects involves the decomposition of the peroxide bond, leading to the formation of excited-state carbonyl compounds. The molecular targets and pathways involved include the interaction with specific enzymes and the generation of reactive oxygen species .
相似化合物的比较
3,3,4,4-Tetramethoxy-1,2-dioxetane can be compared with other dioxetanes such as 3,3,4-trimethyl-1,2-dioxetane and 3-tert-butyl-1,2-dioxetanone . While all these compounds share the four-membered ring peroxide structure, this compound is unique due to its methoxy substituents, which influence its stability and reactivity. The methoxy groups can enhance the compound’s chemiluminescent properties and make it more suitable for specific applications .
Similar Compounds
3,3,4-Trimethyl-1,2-dioxetane: Known for its chemiluminescent properties and used in similar applications.
3-tert-Butyl-1,2-dioxetanone: Another dioxetane derivative with unique stability and reactivity characteristics.
1,2-Dioxetane: The parent compound of the dioxetane family, used as a model for studying chemiluminescence.
属性
CAS 编号 |
28793-21-7 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
3,3,4,4-tetramethoxydioxetane |
InChI |
InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3 |
InChI 键 |
PTEKZHCNANAZOD-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(OO1)(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



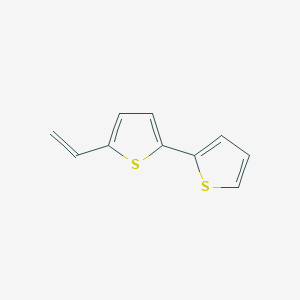

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

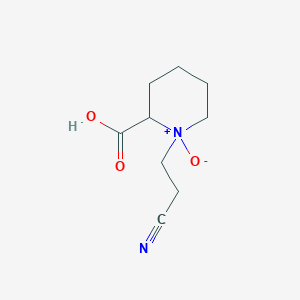
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
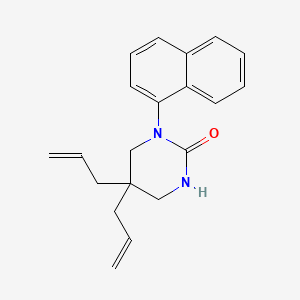
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)

